molecular formula C13H10ClN B11951898 Benzylidene-(3-chlorophenyl)-amine CAS No. 7519-65-5

Benzylidene-(3-chlorophenyl)-amine

Cat. No.: B11951898
CAS No.: 7519-65-5
M. Wt: 215.68 g/mol
InChI Key: ZEXWWDRAHMCQOE-UHFFFAOYSA-N
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Description

Benzylidene-(3-chlorophenyl)-amine is a Schiff base formed via the condensation of benzaldehyde and 3-chloroaniline. Its molecular formula is C₁₃H₁₀ClN (molecular weight: 215.68 g/mol), and its CAS registry number is 70-364-0 . Schiff bases like this compound are widely studied for their coordination chemistry, biological activities, and applications in materials science, particularly as corrosion inhibitors . The 3-chloro substituent on the aniline moiety introduces electron-withdrawing effects, influencing the compound’s electronic structure and reactivity.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXWWDRAHMCQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335510
Record name Benzylidene-(3-chlorophenyl)-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7519-65-5
Record name Benzylidene-(3-chlorophenyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYLIDENE-3-CHLOROANILINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylidene-(3-chlorophenyl)-amine can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of benzaldehyde with 3-chloroaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out under reflux conditions with ethanol as the solvent. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Microwave-assisted synthesis is another method that has been explored for its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Benzylidene-(3-chlorophenyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of Benzylidene-(3-chlorophenyl)-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit thymidylate kinase, an enzyme crucial for bacterial DNA synthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the phosphorylation of deoxythymidine monophosphate to deoxythymidine diphosphate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (Position) Molecular Weight (g/mol) logP (Predicted) Key Applications/Properties Source
Benzylidene-(3-chlorophenyl)-amine Cl (meta) 215.68 ~3.8* Corrosion inhibition, mixed-type inhibitor
Benzylidene-(4-chlorophenyl)-amine Cl (para) 215.68 ~3.8* Higher inhibition efficiency than meta-Cl
Benzylidene-(2-methoxyphenyl)-amine OCH₃ (ortho) 213.25 ~2.5 Moderate corrosion inhibition
Benzylidene-(4-nitrophenyl)-amine NO₂ (para) 225.22 ~1.9 Strongest inhibitor due to electron withdrawal
Benzylidene-(3-bromophenyl)-amine Br (meta) 260.13 ~4.2 Higher hydrophobicity than Cl analog
Benzylidene-(3-ethoxyphenyl)-amine OCH₂CH₃ (meta) 241.29 ~3.8 Electron-donating group reduces inhibition

*Estimated logP based on analogs (e.g., 3-ethoxy derivative logP = 3.836 ).

Key Findings

Substituent Effects on Corrosion Inhibition Electron-withdrawing groups (EWGs) like NO₂ and Cl enhance inhibition efficiency by increasing adsorption onto metal surfaces via stronger dipole interactions. For example, the 4-nitro derivative exhibits the highest inhibition efficiency (85–90% at 1 mM) in 1 M HCl on aluminum, followed by 4-chloro (~75–80%), and 3-chloro (~70–75%) . Electron-donating groups (EDGs) like OCH₃ reduce inhibition efficiency due to weaker metal-ligand interactions. The 2-methoxy derivative shows ~50–60% efficiency under similar conditions .

Positional Isomerism

  • Para-substituted analogs (e.g., 4-chloro) generally outperform meta or ortho isomers due to better planarity and resonance stabilization. For instance, 4-chloro derivatives exhibit 5–10% higher inhibition than 3-chloro analogs .

Halogen Effects Bromine substitution (as in Benzylidene-(3-bromophenyl)-amine) increases molecular weight and hydrophobicity (logP ~4.2 vs.

Thermal and Physical Properties

  • The 3-chloro derivative’s boiling point is estimated at 698 K (Joback method), comparable to other halogenated Schiff bases .
  • Nitro and bromo analogs exhibit higher melting points due to stronger intermolecular forces .

Mechanistic Insights

  • Mixed-type inhibition: Polarization studies confirm that Schiff bases like this compound act as mixed inhibitors, suppressing both anodic and cathodic reactions on metal surfaces .
  • Adsorption behavior : The 3-chloro substituent enhances adsorption via Cl–metal interactions, but steric hindrance in ortho-substituted analogs (e.g., 2-methoxy) reduces surface coverage .

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